molecular formula C15H21N3O2 B7584198 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-ethylpyridazin-3-one

6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-ethylpyridazin-3-one

Cat. No.: B7584198
M. Wt: 275.35 g/mol
InChI Key: CWAQOYLBZZITIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-ethylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmaceuticals. This compound is commonly referred to as "OEIC" and is a heterocyclic compound that belongs to the pyridazinone family. The unique chemical structure of OEIC makes it an attractive candidate for drug development, and its synthesis, mechanism of action, and biochemical effects have been extensively studied.

Mechanism of Action

The mechanism of action of OEIC is not fully understood, but it is believed to act on multiple pathways in the body. OEIC has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. OEIC has also been shown to activate certain signaling pathways, such as the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
OEIC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, decrease cancer cell proliferation, and inhibit fibrosis. OEIC has also been shown to improve glucose and lipid metabolism, which may have implications for the treatment of diabetes and metabolic disorders.

Advantages and Limitations for Lab Experiments

OEIC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in vitro and in vivo. However, there are also limitations to using OEIC in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on OEIC. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to study its effects in animal models and in clinical trials. Additionally, there is potential for developing derivatives of OEIC that may have improved efficacy or reduced side effects. Overall, OEIC is a promising compound that has the potential to be developed into a valuable therapeutic agent for a variety of medical conditions.

Synthesis Methods

OEIC can be synthesized through a multi-step process that involves the condensation of 2-ethyl-3-hydroxypyridine with N-Boc-3-pyrrolidone, followed by cyclization and deprotection. This synthesis method has been optimized to yield high purity and high-quality OEIC for research purposes.

Scientific Research Applications

OEIC has been studied extensively for its potential applications in medicine and pharmaceuticals. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. OEIC has been investigated as a potential treatment for rheumatoid arthritis, liver fibrosis, and cancer. In addition, OEIC has been studied for its potential use as a diagnostic tool for Alzheimer's disease.

Properties

IUPAC Name

6-(1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carbonyl)-2-ethylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-2-18-14(19)8-7-13(16-18)15(20)17-9-11-5-3-4-6-12(11)10-17/h7-8,11-12H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAQOYLBZZITIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)N2CC3CCCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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